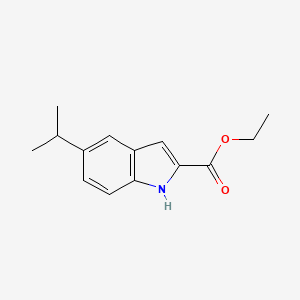

ethyl 5-isopropyl-1H-indole-2-carboxylate

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

ethyl 5-propan-2-yl-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO2/c1-4-17-14(16)13-8-11-7-10(9(2)3)5-6-12(11)15-13/h5-9,15H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEQITYGXVHXTNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(N1)C=CC(=C2)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60405835 | |

| Record name | ethyl 5-isopropyl-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60405835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

881041-38-9 | |

| Record name | ethyl 5-isopropyl-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60405835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Regiospecific Synthesis of the Indole (B1671886) Nucleus

The formation of the indole core is the foundational step in synthesizing the target compound. Key methods include the Fischer indolization and copper-catalyzed coupling reactions, which allow for the specific placement of substituents on the heterocyclic ring.

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a robust and widely used method for constructing indole rings from arylhydrazines and carbonyl compounds under acidic conditions. wikipedia.orgresearchgate.net The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a thieme-connect.comthieme-connect.com-sigmatropic rearrangement followed by cyclization and elimination of ammonia (B1221849) to yield the aromatic indole. wikipedia.orgnih.gov

To synthesize the 5-isopropyl-1H-indole-2-carboxylate core, (4-isopropylphenyl)hydrazine (B1333479) would be reacted with a suitable pyruvate (B1213749) derivative, such as ethyl pyruvate. The reaction is typically promoted by Brønsted acids like sulfuric acid, polyphosphoric acid, or p-toluenesulfonic acid, or Lewis acids such as zinc chloride. wikipedia.org While a cornerstone of indole synthesis, the Fischer method can face challenges, as certain substitution patterns can lead to reaction failure or the formation of undesired byproducts. nih.gov Modern variations of this reaction aim to improve yields and substrate scope, for instance, by using microwave assistance or novel catalytic systems. nih.govorganic-chemistry.org

Table 1: Catalysts for Fischer Indole Synthesis

| Catalyst Type | Examples | Reference |

|---|---|---|

| Brønsted Acids | HCl, H₂SO₄, Polyphosphoric Acid, p-Toluenesulfonic Acid | wikipedia.org |

A more contemporary approach to forming the indole-2-carboxylate (B1230498) skeleton involves a ligand-free copper-catalyzed cascade process. nih.govlookchem.com This method provides a direct route to indole-2-carboxylic acid esters from 2-halo aryl aldehydes or ketones and ethyl isocyanoacetate. thieme-connect.comlookchem.com The reaction is typically catalyzed by copper(I) iodide (CuI) in the presence of a base like cesium carbonate (Cs₂CO₃) and proceeds under mild conditions, often at room temperature for iodo- and bromo-substituted starting materials. thieme-connect.comlookchem.com

This one-pot synthesis is advantageous as it avoids the need for expensive and often air-sensitive ligands and demonstrates broad functional group tolerance. thieme-connect.comsemanticscholar.org The cascade involves condensation, coupling, and deformylation steps to efficiently assemble the final indole product. lookchem.com For the synthesis of ethyl 5-isopropyl-1H-indole-2-carboxylate, a starting material such as 2-bromo-4-isopropylaniline (B1268057) or a related aldehyde/ketone would be used.

Table 2: Conditions for Ligand-Free Copper-Catalyzed Indole Synthesis

| Copper Catalyst | Base | Solvent | Temperature | Substrate (Halogen) | Reference |

|---|---|---|---|---|---|

| CuI | Cs₂CO₃ | DMSO | Room Temp | Iodo-aryl | thieme-connect.com |

| CuI | Cs₂CO₃ | DMSO | 50 °C | Bromo-aryl | thieme-connect.com |

Functionalization Strategies on the Indole Ring System

Once the indole nucleus is formed, various strategies can be employed to introduce or modify substituents at specific positions on the ring.

The 5-isopropyl group can either be incorporated from the start of the synthesis (e.g., by using 4-isopropylaniline (B126951) in a Fischer or copper-catalyzed reaction) or added to a pre-formed indole ring. Direct alkylation at the C5 position of an existing indole via Friedel-Crafts reactions can be challenging. researchgate.net A more controlled approach involves Friedel-Crafts acylation of an N-protected indole, such as N-acetyl-indole-2-carboxylate, followed by reduction of the resulting ketone to the isopropyl group.

The ethyl ester at the C2 position is a key feature of the target molecule. This functional group is commonly introduced by the esterification of the corresponding indole-2-carboxylic acid. A standard laboratory procedure involves treating the carboxylic acid with thionyl chloride (SOCl₂) to form the acyl chloride intermediate, which is then reacted with absolute ethanol (B145695) to yield the ethyl ester. nih.gov This method is efficient, often resulting in high yields. nih.gov Conversely, the ester can be hydrolyzed back to the carboxylic acid through alkaline hydrolysis, for example, using sodium hydroxide (B78521) in ethanol, a reaction that is useful for creating derivatives at the 2-position. nih.govorgsyn.org

Halogenation provides a powerful tool for the functionalization of the indole ring, allowing for the introduction of substituents through subsequent cross-coupling reactions or by using the halogen as a temporary directing or protecting group. The C3 position of the indole ring is particularly susceptible to electrophilic substitution. orgsyn.org

A notable strategy for achieving regioselective functionalization involves a C3, C5-bis-iodination of ethyl 1H-indole-2-carboxylate, followed by a selective zinc-mediated dehalogenation at the C3 position to yield ethyl 5-iodo-1H-indole-2-carboxylate. researchgate.net Dehalogenation reactions involve the cleavage of a carbon-halogen bond. wikipedia.org This C5-iodinated intermediate can then be used in various cross-coupling reactions to introduce the desired isopropyl group or other functionalities. The rate of dehalogenation is dependent on the carbon-halogen bond strength, with the C-I bond being the weakest and therefore the easiest to cleave. wikipedia.org This selective dehalogenation highlights a sophisticated use of halogens to control reactivity and achieve specific substitution patterns that might be otherwise difficult to obtain. researchgate.net General methods for regioselective halogenation often utilize N-halosuccinimides. nih.gov

Derivatization at C3, C4, and C6 Positions

The electron-rich nature of the indole ring facilitates electrophilic substitution, with the C3 position being the most reactive site. orgsyn.org Substitutions at the C4 and C6 positions of the benzene (B151609) portion of the indole ring are also synthetically important for modulating the electronic and steric properties of the molecule.

C3-Position Derivatization: The C3 position of the indole ring is highly nucleophilic and readily undergoes electrophilic substitution.

Formylation: The Vilsmeier-Haack reaction is a standard method for introducing a formyl group at the C3 position. This involves treating the indole with a Vilsmeier reagent, typically generated from phosphorus oxychloride and a disubstituted formamide (B127407) like N,N-dimethylformamide (DMF). nih.govnih.gov This transformation yields an ethyl 3-formyl-5-isopropyl-1H-indole-2-carboxylate, a key intermediate for further functionalization.

Halogenation: Direct halogenation of the indole nucleus can be achieved using various reagents. For instance, 3-bromo derivatives can be prepared from the corresponding indole-2-carboxylic acid. nih.gov

C4 and C6-Position Derivatization: While the C5 position is occupied by the isopropyl group, the C4 and C6 positions are available for functionalization, typically through electrophilic aromatic substitution on activated indole rings or through directed metalation strategies.

Nitration: Nitration of the indole ring, for example on a related ethyl 3-bromo-1H-indole-2-carboxylate, can introduce a nitro group onto the benzene ring, such as at the C5-position. nih.gov For the 5-isopropyl substituted scaffold, nitration would be expected to occur at an alternative position on the benzene ring, such as C4 or C6, depending on the directing effects of the existing substituents and reaction conditions.

The table below summarizes common derivatization reactions at the C3 and C6 positions.

| Position | Reaction | Reagents & Conditions | Product Type |

| C3 | Vilsmeier-Haack Formylation | Phosphorus oxychloride, DMF | 3-Formylindole |

| C3 | Bromination | N-Bromosuccinimide (NBS) | 3-Bromoindole |

| C6 | Nitration | HNO₃, H₂SO₄ | 6-Nitroindole |

N-Alkylation and N-Derivatization of the Indole Nitrogen (N1)

The nitrogen atom of the indole ring (N1) can be readily alkylated or acylated. N-alkylation is a common strategy to introduce a variety of substituents, which can significantly influence the biological activity profile of the resulting compounds.

Classic conditions for N-alkylation involve the deprotonation of the indole nitrogen with a base to form the corresponding anion, which then reacts with an alkylating agent. rsc.org The choice of base and solvent system is crucial for achieving high yields and selectivity.

Alkylation with Alkyl Halides: A widely used method employs a base such as potassium hydroxide (KOH) in a solvent like acetone (B3395972) or dimethyl sulfoxide (B87167) (DMSO). mdpi.comrsc.org For example, the reaction of ethyl indole-2-carboxylate with agents like benzyl (B1604629) bromide or amyl bromide in the presence of aqueous KOH in acetone affords the corresponding N-alkylated products in excellent yields. mdpi.com Stronger bases like sodium hydride (NaH) in an aprotic polar solvent such as DMF or tetrahydrofuran (B95107) (THF) are also highly effective for this transformation. rsc.orggoogle.com

Palladium-Catalyzed Allylation: More advanced methods include palladium-catalyzed enantioselective N-alkylation. For instance, the reaction of indole-2-carboxylates with allylic carbonates or acetates in the presence of a palladium catalyst and a chiral ligand can yield N-allylated indoles with high enantioselectivity. mdpi.com

The table below details representative conditions for N-alkylation.

| Alkylating Agent | Base | Solvent | Temperature | Product Type | Reference |

| Benzyl Bromide | aq. KOH | Acetone | 20 °C | 1-Benzyl-indole | mdpi.com |

| Amyl Bromide | aq. KOH | Acetone | 20 °C | 1-Pentyl-indole | mdpi.com |

| Alkyl Halide | NaH | DMF | 80 °C | 1-Alkyl-indole | rsc.org |

| Allyl Carbonate | Cs₂CO₃ | Dichloromethane | 40 °C | 1-Allyl-indole | mdpi.com |

Conversion of the Ester Moiety to Amides and Hydrazides

The ethyl ester group at the C2 position is a versatile handle for the synthesis of other important functional groups, primarily amides and hydrazides. These derivatives are often sought for their unique chemical properties and biological activities.

Synthesis of Amides: The conversion of the ethyl ester to an amide is typically a two-step process. First, the ester is hydrolyzed to the corresponding carboxylic acid under basic conditions, for example, using sodium hydroxide (NaOH) in ethanol. nih.gov The resulting 5-isopropyl-1H-indole-2-carboxylic acid is then coupled with a desired amine. Standard peptide coupling reagents such as (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP reagent) or dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a base like N,N-diisopropylethylamine (DIPEA) or 4-dimethylaminopyridine (B28879) (DMAP) are commonly used to facilitate the amide bond formation. nih.govmdpi.com

Synthesis of Hydrazides: Indole-2-carbohydrazides are readily prepared by the hydrazinolysis of the corresponding ethyl ester. mdpi.com This reaction involves heating the ethyl indole-2-carboxylate with hydrazine (B178648) hydrate, often in an alcoholic solvent like ethanol. The desired hydrazide typically precipitates from the reaction mixture and can be isolated in high yield. mdpi.comresearchgate.netresearchgate.net The resulting 5-isopropyl-1H-indole-2-carbohydrazide can then serve as a building block for the synthesis of more complex heterocyclic systems. mdpi.comresearchgate.net

The table below outlines the methods for converting the ester to amides and hydrazides.

| Transformation | Step 1: Reagents & Conditions | Step 2: Reagents & Conditions | Product | Reference |

| Ester to Amide | NaOH, Ethanol, Reflux (Saponification) | Amine, BOP, DIPEA, DCM, rt (Coupling) | Indole-2-carboxamide | mdpi.com |

| Ester to Amide | NaOH, EtOH, Reflux (Saponification) | Amine, DCC, DMAP, CH₂Cl₂, rt (Coupling) | Indole-2-carboxamide | nih.gov |

| Ester to Hydrazide | Hydrazine hydrate, Ethanol, Reflux | N/A | Indole-2-carbohydrazide | mdpi.com |

Pharmacological and Biological Evaluation of Ethyl 5 Isopropyl 1h Indole 2 Carboxylate Analogues

Antiviral Activities

HIV-1 Integrase Inhibition

HIV-1 integrase is a crucial enzyme for the replication of the human immunodeficiency virus (HIV-1), making it a prime target for antiviral drug development. nih.gov Indole-2-carboxylic acid derivatives have emerged as a promising class of HIV-1 integrase strand transfer inhibitors (INSTIs). nih.gov

A key mechanism by which indole-2-carboxylic acid derivatives inhibit HIV-1 integrase is through the chelation of divalent magnesium ions (Mg2+) in the enzyme's active site. nih.gov The crystal structures of HIV-1 integrase reveal that two Mg2+ ions are essential for its catalytic activity. The indole (B1671886) nucleus and the carboxyl group at the C2 position of these compounds can effectively chelate these two Mg2+ ions. nih.gov This interaction is crucial for the inhibitory activity, as esterification of the C2 carboxyl group has been shown to impair the chelation with the metal ions, leading to a loss of inhibitory effect. nih.gov However, subsequent hydrolysis of the ester to the free carboxylic acid can restore this activity. nih.gov

In addition to metal chelation, π-stacking interactions between the inhibitor and the viral DNA play a significant role in the binding and inhibitory potency of these compounds. nih.gov It has been observed that the indole core of these derivatives can form π-stacking interactions with deoxyadenosine (B7792050) residues (specifically dA21) of the viral DNA. nih.gov Furthermore, the introduction of a halogenated benzene (B151609) ring at the C6 position of the indole scaffold can lead to effective binding with the viral DNA through π-π stacking interactions, a strategy employed to enhance the inhibitory effect. nih.gov

The inhibitory potency of indole-2-carboxylic acid analogues against HIV-1 integrase is highly dependent on the nature and position of substituents on the indole ring. Structure-activity relationship (SAR) studies have provided valuable insights into optimizing these inhibitors.

The presence of a free carboxyl group at the C2 position is generally essential for potent activity due to its role in chelating Mg2+ ions. nih.gov Modifications at the C3 position have shown that introducing a hydrophobic chamber-filling substituent can significantly increase the antiviral effect. nih.gov This is because the crystal structures of HIV-1 integrase show a hydrophobic cavity adjacent to the β4–α2 connector, and extending the inhibitor into this space can enhance binding. nih.gov

Substitutions at other positions of the indole ring also play a crucial role. For instance, the introduction of a nitro group at the C5 position has been explored in the synthesis of more complex derivatives. nih.gov The table below summarizes the HIV-1 integrase inhibitory activity of various indole-2-carboxylic acid derivatives.

| Compound | Modification | IC50 (μM) |

| 1 | Indole-2-carboxylic acid | 32.37 |

| 10a | Isopropyl ester at C2 hydrolyzed to carboxylic acid | 10.55 |

| 17a | Halogenated benzene ring at C6 | 3.11 |

IC50: The concentration of the compound required to inhibit the in vitro strand-transfer step of integration by 50%. Data is compiled from studies on various indole-2-carboxylic acid derivatives. nih.gov

Antiviral Efficacy against Other Viral Targets (e.g., Chikungunya Virus)

The antiviral potential of indole derivatives extends beyond HIV. The Chikungunya virus (CHIKV), a re-emerging alphavirus, is a significant global health concern with no licensed antiviral treatment. nih.govnih.gov Research into small molecule inhibitors has identified the viral capping machinery as a potential target. nih.gov

While specific studies on ethyl 5-isopropyl-1H-indole-2-carboxylate analogues against Chikungunya virus are limited, broader research on indole derivatives has shown promise. nih.gov For instance, some indole analogues have been synthesized and evaluated for their antiviral activity against CHIKV, with certain derivatives showing potential. nih.gov The antiviral activity of these compounds is often assessed through their ability to inhibit the cytopathic effect (CPE) of the virus in cell culture. nih.gov The development of broad-spectrum antivirals is crucial, and indole-2-carboxylate (B1230498) derivatives have been investigated for their activity against a range of DNA and RNA viruses. nih.gov

Anti-inflammatory and Immunomodulatory Potentials

Indole derivatives are known to possess anti-inflammatory and immunomodulatory properties. nih.govnih.gov While specific data on this compound analogues is not extensively available, studies on related indole structures provide insights into their potential in this area.

The anti-inflammatory effects of indole derivatives are often evaluated by their ability to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated cells. nih.gov For example, a series of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives demonstrated effective inhibition of these inflammatory cytokines. nih.gov

The structural features of these molecules, such as the indole ring and various substituents, contribute to their pharmacological activities. nih.gov Molecular hybridization is a common strategy to enhance the anti-inflammatory effects and reduce potential side effects. nih.gov The table below shows the inhibitory activity of a representative indole derivative on the production of inflammatory mediators.

| Compound | Target | Inhibition |

| Indole-2-formamide derivative | NO production | Effective |

| IL-6 release | Effective | |

| TNF-α release | Effective |

Data is based on studies of various indole derivatives and their ability to inhibit pro-inflammatory cytokine production in vitro. nih.gov

Inhibition of Indoleamine 2,3-dioxygenase (IDO1) and Tryptophan 2,3-dioxygenase (TDO)

Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are heme-containing enzymes that catalyze the initial and rate-limiting step in tryptophan catabolism via the kynurenine (B1673888) pathway. nih.govbohrium.com Overexpression of these enzymes in the tumor microenvironment leads to depletion of tryptophan, an essential amino acid for T-cell function, and accumulation of immunosuppressive kynurenine metabolites. nih.gov This creates an immune-tolerant environment that allows cancer cells to evade immune surveillance. nih.govnih.gov Consequently, the dual inhibition of IDO1 and TDO is considered a promising strategy in cancer immunotherapy. bohrium.com

Researchers have investigated various indole-2-carboxylic acid derivatives for their inhibitory activity against both IDO1 and TDO. A screening of an in-house library identified indole-2-carboxylic acid compounds as dual inhibitors, which served as a starting point for further structural modifications. bohrium.com It was discovered that the 2-carboxyl group and a 4-amino linker on the indole ring are crucial for inhibitory activity. bohrium.com

One study synthesized a series of 6-acetamido-indole-2-carboxylic acid derivatives and tested their cellular IDO1 and TDO inhibitory activity in A172 glioblastoma cells. Among these, compound 9o-23 emerged as a potent dual inhibitor. bohrium.com Further evaluation demonstrated that this compound could enhance T-cell proliferation stimulated by LLC cells and exhibited in vivo antitumor activity in a mouse B16F10 melanoma model at doses of 50 mg/kg and 100 mg/kg without significant toxicity. bohrium.com

| Compound | Target(s) | IC50 (IDO1) | IC50 (TDO) | Cell Line | Key Findings |

| Indole-2-carboxylic acid derivatives | IDO1, TDO | - | - | - | Identified as initial dual inhibitor hits. bohrium.com |

| Compound 9o-23 | IDO1, TDO | Potent | Potent | A172 | Enhanced T-cell proliferation and showed in vivo antitumor activity. bohrium.com |

Modulatory Effects on Cyclooxygenase Pathways

The cyclooxygenase (COX) enzymes are key to the metabolism of arachidonic acid into prostaglandins, which are pro-inflammatory mediators. acs.org The arachidonic acid cascade is a critical biochemical pathway for targeting inflammatory diseases. acs.org While direct evidence for this compound analogues on COX pathways is limited in the provided context, related indole structures have been explored as inhibitors of other enzymes in the arachidonic acid cascade, such as 5-lipoxygenase (5-LOX). acs.org For instance, indoline-based compounds have been identified as dual inhibitors of 5-LOX and soluble epoxide hydrolase (sEH), highlighting the potential of the broader indole scaffold to modulate inflammatory pathways. acs.org

Anticancer and Apoptosis-Inducing Mechanisms

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. A major challenge in cancer therapy is the ability of cancer cells to evade apoptosis. nih.gov Therefore, compounds that can induce apoptosis in cancer cells are of significant therapeutic interest.

Several indole-2-carboxamide derivatives have demonstrated potent antiproliferative and pro-apoptotic activity. In one study, a series of N-(2-phenyl-2-(2-phenyl-1H-indol-3-yl)ethyl)-1H-indole-2-carboxamides were synthesized and evaluated. nih.gov Compounds Va and Vg were found to be potent inducers of apoptosis, as evidenced by their ability to significantly upregulate the expression of caspase-3, a key executioner caspase in the apoptotic cascade. nih.gov In A-549 human lung carcinoma cells, these compounds increased caspase-3 levels by approximately 11- and 8-fold, respectively, compared to untreated cells, an effect even greater than that of the reference drug doxorubicin. nih.gov

| Compound | Cancer Cell Line | Apoptotic Mechanism | Key Findings |

| Va | A-549 (Human Lung Carcinoma) | Caspase-3 activation | 11-fold increase in caspase-3 levels compared to control. nih.gov |

| Vg | A-549 (Human Lung Carcinoma) | Caspase-3 activation | 8-fold increase in caspase-3 levels compared to control. nih.gov |

Tubulin is a critical protein that polymerizes to form microtubules, which are essential components of the cytoskeleton involved in cell division, structure, and intracellular transport. nih.gov Disruption of tubulin polymerization is a clinically validated strategy for cancer treatment. nih.govnih.gov

Numerous indole-based compounds have been identified as potent inhibitors of tubulin polymerization, often by interacting with the colchicine (B1669291) binding site. nih.govnih.govmdpi.com For example, a series of phenstatin-based indole-linked chalcones were synthesized and evaluated as anticancer agents. mdpi.com These compounds were found to inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase and induction of apoptosis. Molecular modeling studies indicated that these compounds bind to the colchicine binding site of tubulin. mdpi.com

Another study on 1-methyl-1H-indole-pyrazoline hybrids also identified them as potential tubulin polymerization inhibitors. mdpi.com Similarly, curcumin-inspired indole analogues have been synthesized and shown to act as inhibitors of tubulin polymerization. mdpi.com The general finding across these studies is that the indole scaffold can be effectively incorporated into molecules designed to interfere with microtubule dynamics, thereby exerting an antiproliferative effect.

| Compound Class | Mechanism | Effect |

| Phenstatin-based indole-linked chalcones | Inhibition of tubulin polymerization | G2/M cell cycle arrest, apoptosis. mdpi.com |

| 1-methyl-1H-indole-pyrazoline hybrids | Inhibition of tubulin polymerization | Antiproliferative activity. mdpi.com |

| Curcumin-inspired indole analogues | Inhibition of tubulin polymerization | Antiproliferative activity. mdpi.com |

Neurological and Central Nervous System Activities

The cannabinoid CB1 receptor, a G protein-coupled receptor, is predominantly expressed in the brain and is a key component of the endocannabinoid system. researchgate.netnih.gov Antagonists of the CB1 receptor have been investigated for various therapeutic applications, including the treatment of obesity. researchgate.net

A novel series of indole-2-carboxamide derivatives have been discovered as potent and selective antagonists of the CB1 receptor. nih.gov Through structure-activity relationship studies, compound 26i was identified as a high-potency, selective CB1 antagonist. nih.gov The optimization of a similar series of indole-2-carboxamides led to the discovery of compound 24 , which not only showed high potency and selectivity for the CB1 receptor but also possessed a favorable pharmacokinetic profile with high predicted human oral bioavailability. researchgate.net These findings underscore the potential of the ethyl 5-substituted-1H-indole-2-carboxylate scaffold in developing agents that modulate the central nervous system.

| Compound | Target | Activity | Key Findings |

| 26i | CB1 Receptor | Antagonist | High potency and selectivity. nih.gov |

| 24 | CB1 Receptor | Antagonist | High potency, selectivity, and predicted oral bioavailability. researchgate.net |

Histamine (B1213489) H3 Receptor Ligand Properties

The histamine H3 receptor (H3R) is a G protein-coupled receptor primarily expressed in the central nervous system, where it acts as an autoreceptor on histaminergic neurons and as a heteroreceptor on other neurons to modulate the release of various neurotransmitters. wikipedia.org As such, H3R antagonists and inverse agonists are of interest for their potential stimulant and nootropic effects. wikipedia.org

Research into H3R inverse agonists has explored various molecular scaffolds, including indole derivatives. Studies on 5-hydroxyindole-2-carboxylic acid amides have identified them as a novel series of potent H3R inverse agonists. researchgate.netnih.gov For instance, the compound (4,4-difluoropiperidin-1-yl)[1-isopropyl-5-(1-isopropylpiperidin-4-yloxy)-1H-indol-2-yl]methanone was identified as a potent H3R inverse agonist that demonstrated efficacy in animal models of food intake. nih.gov This suggests that substitution at the 5-position of the indole ring is compatible with H3 receptor affinity. The nature of the substituent at the 5-position, along with the group at the 2-position (carboxamide in this case), plays a crucial role in the interaction with the receptor. While direct data on a 5-isopropyl substituent is scarce, the activity of the 5-hydroxy and 5-alkoxy analogues points to the potential for this compound to exhibit activity at the H3 receptor, though its specific affinity and efficacy would require experimental validation.

Transient Receptor Potential Vanilloid 1 (TRPV1) Agonism

The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel known for its role in pain and temperature sensation. nih.govnih.govmdpi.com It is activated by various stimuli, including capsaicin, heat, and acidic conditions. nih.govmdpi.com The development of TRPV1 agonists is of interest for their potential analgesic effects through receptor desensitization. nih.gov

The indole nucleus has been investigated as a scaffold for TRPV1 modulators. Research on indole-2-carboxamides has led to the identification of novel TRPV1 agonists. mdpi.com In one such study, a series of N-substituted indole-2-carboxamides were synthesized and evaluated for their activity on the TRPV1 channel. mdpi.com For example, the compound N-(4-hydroxy-3-methoxybenzyl)-1H-indole-2-carboxamide (a vanillyl amide derivative) showed significant agonist activity. mdpi.com This indicates that the indole-2-carboxamide core can serve as a suitable framework for designing TRPV1 ligands. The activity of these compounds is influenced by the nature of the substituent on the amide nitrogen. Extrapolating to this compound, the ester functional group at the 2-position differs from the amide group in the studied agonists. However, the indole core itself is a recognized pharmacophore for TRPV1 modulation. The presence of the lipophilic isopropyl group at the 5-position could influence the interaction with the receptor, as lipophilicity is a known factor in the activity of TRPV1 ligands. mdpi.com

Antimicrobial Properties

The rise of antibiotic resistance has spurred the search for new antimicrobial agents, and indole derivatives have emerged as a promising class of compounds.

Several studies have demonstrated the antibacterial potential of indole-2-carboxylate and indole-2-carboxamide derivatives. In a study focused on 5-substituted indole-2-carboxamides, a number of compounds exhibited significant inhibitory activity against various pathogenic bacteria, including Klebsiella pneumoniae and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values in the low microgram per milliliter range. researchgate.net For example, certain derivatives showed MIC values between 0.12 and 6.25 µg/mL. researchgate.net Another study on indole-2-carboxamides reported pan-activity against several mycobacterial species, including Mycobacterium tuberculosis. nih.gov The structure-activity relationship in these studies often highlights the importance of the substituents on both the indole ring and the carboxamide nitrogen. While these studies focus on carboxamides, they underscore the potential of the 5-substituted indole-2-carbonyl scaffold in antibacterial drug discovery. The lipophilic nature of the isopropyl group at the 5-position of this compound could potentially enhance its interaction with bacterial cell membranes, a factor known to influence antibacterial activity. fabad.org.tr

Table 1: Antibacterial Activity of Selected Indole-2-Carboxamide Analogues

| Compound ID | Test Organism | MIC (µg/mL) | Reference |

| 14i | K. pneumoniae | 0.12 - 6.25 | researchgate.net |

| 14j | E. coli | 0.12 - 6.25 | researchgate.net |

| 14k | K. pneumoniae | 0.12 - 6.25 | researchgate.net |

| Compound 5 | M. smegmatis | <0.2 | nih.gov |

| Compound 16 | M. smegmatis | <0.2 | nih.gov |

This table presents data for indole-2-carboxamide analogues, not this compound.

The antifungal activity of indole derivatives has also been an area of active research. A study on new ester and amide derivatives of indole-2-carboxylic acid revealed that some compounds possessed noticeable antifungal activities, particularly against Candida albicans. fabad.org.tr For instance, some of the synthesized compounds displayed MIC values of 32 or 64 µg/mL against C. albicans. fabad.org.tr Interestingly, a different study on 5-substituted indole-2-carboxamides found that while many compounds had good antibacterial activity, they surprisingly showed no antifungal activity against a panel of pathogenic fungi. researchgate.net This highlights the specificity of the structure-activity relationship for antifungal effects. The development of indole-1,2,4-triazole conjugates from ethyl indole-2-carboxylate has also yielded compounds with potent antifungal activity against Candida tropicalis and Candida albicans, with some showing MIC values as low as 2 µg/mL. nih.gov This suggests that derivatization of the indole-2-carboxylate core can lead to potent antifungal agents.

Table 2: Antifungal Activity of Selected Indole Analogues

| Compound ID | Test Organism | MIC (µg/mL) | Reference |

| Compound 1 | C. albicans | 32 | fabad.org.tr |

| Compound 6 | C. albicans | 32 | fabad.org.tr |

| Compound 6f | C. albicans | 2 | nih.gov |

This table presents data for various indole analogues, not this compound.

Antioxidant Mechanisms

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method used to evaluate the free radical scavenging activity of compounds, which is a key mechanism of antioxidant action. nih.gov Indole derivatives are known to possess antioxidant properties, often attributed to the ability of the indole nitrogen to donate a hydrogen atom or an electron to stabilize free radicals. nih.govrsc.org

Studies on N-substituted indole-2-carboxamides and indole-3-acetamides have demonstrated their potential as antioxidants. researchgate.net In one study, certain N-substituted indole-2-carboxamide derivatives showed a significant decrease in lipid peroxidation, comparable to that of vitamin E. researchgate.net Another investigation into new ester and amide derivatives of indole-2-carboxylic acid found that some N-benzyl substituted carboxamides demonstrated scavenging effects against DPPH radicals. fabad.org.tr The antioxidant activity of indole derivatives is often dependent on the nature and position of substituents on the indole ring. rsc.org For example, electron-donating groups can enhance antioxidant activity. rsc.org The isopropyl group at the 5-position of this compound is an electron-donating group, which might contribute to its potential as a free radical scavenger.

Table 3: Antioxidant Activity of Selected Indole Analogues

| Compound Class | Assay | Activity | Reference |

| Ethenyl indoles (hydroxy substituted) | DPPH | IC50 ~ 24 µM | rsc.org |

| N-substituted indole-2-carboxamides | Lipid Peroxidation Inhibition | Significant decrease | researchgate.net |

| N-benzyl indole-2-carboxamides | DPPH Scavenging | 2-7% scavenging | fabad.org.tr |

This table presents data for various indole analogues, not this compound.

Ferric Reducing Antioxidant Power

The Ferric Reducing Antioxidant Power (FRAP) assay is a widely used method to assess the antioxidant capacity of a compound by measuring its ability to reduce ferric (Fe³⁺) ions to ferrous (Fe²⁺) ions. mdpi.com This reduction potential is an important indicator of a molecule's ability to donate electrons, a key mechanism in neutralizing free radicals. The reducing power of a substance is typically correlated with its antioxidant activity. researchgate.net

In a study evaluating various ester and amide derivatives of indole-2-carboxylic acid, several compounds demonstrated notable reducing power. researchgate.net The assay measures the formation of Perl's Prussian blue complex, with higher absorbance values indicating greater reducing capacity. researchgate.net For instance, certain amide derivatives of indole-2-carboxylic acid exhibited concentration-dependent reducing power, which was found to be superior to the standard antioxidant butylated hydroxytoluene (BHT) at the tested concentrations. researchgate.net

Similarly, research on C-3 substituted indole derivatives, which are structurally related to the core indole scaffold, has also explored their ferric reducing capabilities. nih.gov In these studies, the nature of the substituent at the C-3 position was found to significantly influence the antioxidant properties. nih.gov For example, a derivative featuring a pyrrolidinedithiocarbamate moiety at the C-3 position was identified as a potent Fe³⁺-Fe²⁺ reducer. nih.gov This highlights the critical role that specific functional groups play in the electron-donating capacity of the indole nucleus.

Furthermore, investigations into indole hydrazones, synthesized from indole-2-carbohydrazide, have also been conducted using the FRAP assay. nih.gov These studies revealed that the antioxidant activity is closely linked to the substitution pattern on the arylidene moiety of the hydrazone. nih.gov Specifically, the number and position of hydroxyl groups, as well as the presence of electron-donating groups like methoxy (B1213986) or diethylamino, were found to enhance the antioxidant capacity. nih.gov

The data from these studies on analogous compounds suggest that the antioxidant potential of this compound would be influenced by the electronic properties of its substituents. The isopropyl group at the 5-position, being an electron-donating group, could potentially enhance the reducing power of the indole ring system.

Table 1: Ferric Reducing Power of Selected Indole-2-Carboxylic Acid Amide Analogues This table is representative and compiled from descriptive findings in the literature. Actual absorbance values may vary based on experimental conditions.

| Compound | Concentration (µg/mL) | Reducing Power (Absorbance at 700 nm) |

| N-(2-chlorophenyl)-1H-indole-2-carboxamide | 50 | Moderate |

| N-(2-chlorophenyl)-1H-indole-2-carboxamide | 100 | High |

| N-(3-chlorophenyl)-1H-indole-2-carboxamide | 50 | Moderate |

| N-(3-chlorophenyl)-1H-indole-2-carboxamide | 100 | High |

| Butylated Hydroxytoluene (BHT) | 100 | Standard Reference |

Metal Ion Chelating Abilities

The ability of a compound to chelate metal ions, particularly ferrous (Fe²⁺) ions, is another important antioxidant mechanism. By binding to pro-oxidant metals like Fe²⁺, a chelating agent can prevent them from participating in the Fenton reaction, which generates highly destructive hydroxyl radicals. This action classifies them as secondary or preventive antioxidants. researchgate.net

In the evaluation of new ester and amide derivatives of indole-2-carboxylic acid, all tested compounds were found to possess more potent Fe²⁺ chelating activity than the standard chelating agent, Ethylenediaminetetraacetic acid (EDTA). researchgate.net The assay is based on the chelation of Fe²⁺ ions by the test compound, which disrupts the formation of the colored ferrozine-Fe²⁺ complex. A higher percentage of inhibition indicates stronger chelating ability. researchgate.net

The study demonstrated that the chelating activity of these indole-2-carboxylic acid derivatives was concentration-dependent. For example, at a concentration of 200 µg/mL, one of the amide derivatives, N-(2-chlorophenyl)-1H-indole-2-carboxamide, exhibited over 90% chelation of ferrous ions. researchgate.net This suggests that the indole-2-carboxamide scaffold is highly effective at binding metal ions.

Research on C-3 substituted indole derivatives also included the assessment of their ferrous ion chelating activity. nih.gov The findings from these studies further underscore the importance of the indole core structure in coordinating with metal ions. The electron-rich nature of the indole ring, particularly the nitrogen atom, can contribute to its ability to form complexes with metal cations. mdpi.com The formation of such complexes can enhance the pharmacological properties of indole derivatives. mdpi.com

The structural features of this compound, specifically the presence of the nitrogen atom in the indole ring and the oxygen atoms in the carboxylate group, provide potential sites for metal ion chelation. This is supported by the broader literature on indole derivatives, which highlights their capacity to act as ligands for various transition metals. mdpi.com

Table 2: Metal Ion Chelating Activity of Selected Indole-2-Carboxylic Acid Analogues This table is representative and compiled from descriptive findings in the literature. Actual percentage values may vary based on experimental conditions.

| Compound | Concentration (µg/mL) | Fe²⁺ Chelating Activity (%) |

| Ethyl 1H-indole-2-carboxylate | 200 | High |

| N-phenyl-1H-indole-2-carboxamide | 200 | Very High |

| N-(2-chlorophenyl)-1H-indole-2-carboxamide | 200 | > 90% |

| N-(3-chlorophenyl)-1H-indole-2-carboxamide | 200 | > 85% |

| Ethylenediaminetetraacetic acid (EDTA) | 200 | Standard Reference |

Structure Activity Relationship Sar and Molecular Design

Systematic Investigation of Substituent Effects on the Indole (B1671886) Scaffold

Influence of the Isopropyl Group and its Positional Isomers on Activity

The substituent at the C5 position of the indole ring plays a crucial role in modulating the biological activity of indole-2-carboxylate (B1230498) derivatives. While direct studies on the 5-isopropyl variant are not extensively detailed in the provided literature, research on analogous C5-substituted compounds offers significant insights. For instance, studies on HIV-1 integrase inhibitors have explored the effects of various substituents at the C5 position. nih.gov The introduction of a halogenated benzene (B151609) or pyrazine (B50134) via an amide bond at C5 resulted in compounds with better inhibitory effects than the unsubstituted parent compound. nih.gov

In a different context, research into anti-HCV agents highlighted that a 6-isopropyl indole derivative showed a favorable activity profile, suggesting that lipophilic groups at certain positions are critical for activity. nih.gov Furthermore, the synthesis of various ethyl 5-monosubstituted-1H-indole-2-carboxylates, including those with methyl, chloro, bromo, and nitro groups, has been undertaken to probe their potential as GSK-3β inhibitors. This indicates the importance of the C5 position as a key site for modification to tune biological activity.

Role of the Ester Functionality at C2

The carboxyl group or its ester derivative at the C2 position is a critical pharmacophore for many indole-based inhibitors. Research on CysLT1 antagonists demonstrated that the carboxylic acid group at C2 is necessary for activity, fitting into a model where an acidic moiety is required for receptor binding. researchgate.net The removal of this group led to a significant drop in potency. researchgate.net

Similarly, in the context of HIV-1 integrase inhibitors, the C2 carboxyl group is vital for chelating with essential metal ions (Mg2+) in the enzyme's active site. nih.govacs.org Studies have shown that while the esterified form (like the ethyl ester) can impair this crucial interaction, its hydrolysis to the free carboxylic acid restores the inhibitory effect. nih.gov This suggests that in many cases, the ethyl ester may function as a prodrug, which is later metabolized in the body to the active carboxylic acid form. Conversely, replacing the entire carboxyl group with other functionalities like methyl, hydroxymethyl, or cyano groups has been shown to result in a complete loss of inhibitory activity against certain targets like IDO1/TDO. openmedicinalchemistryjournal.com

Importance of Substitutions at the N1-position

The nitrogen atom at the N1 position of the indole ring is another key site for chemical modification that significantly influences pharmacological activity. Alkylation or acylation at this position can alter the compound's size, electronics, and metabolic stability. nih.govnih.gov

In the development of alphavirus replication inhibitors, various N1-substituents were explored on an indole-2-carboxamide scaffold. nih.gov The findings indicated that activity was more dependent on the size of the substituent rather than its electronic properties, with groups like hydrogen and methoxy (B1213986) being well-tolerated. nih.gov In contrast, introducing aliphatic groups or an acetyl group at N1 led to less active or inactive compounds. nih.gov Other research has focused on synthesizing N-alkylated indole-2-carboxylates to create diverse libraries for biological screening. nih.gov These studies underscore the N1 position's role in fine-tuning the interaction of the indole scaffold with its biological target.

Contributions of C3, C4, C5, and C6 Substitutions to Pharmacological Profile

The benzene portion of the indole scaffold offers multiple positions for substitution, each capable of influencing the molecule's pharmacological profile.

C3-Position: The C3 position is frequently modified to enhance potency and target engagement. Introducing bulky hydrophobic groups at C3 has been a successful strategy in designing HIV-1 integrase inhibitors to fill a hydrophobic cavity in the enzyme's active site. nih.govacs.org A variety of side chains have been introduced at this position, including alkyl groups via Friedel-Crafts acylation followed by reduction, to probe structure-activity relationships. acs.org For inhibitors of cytosolic phospholipase A2α, introducing butanoyl and hexanoyl substituents at the C3 position was found to modulate metabolic stability and aqueous solubility without drastically affecting inhibitory potency. researchgate.net

C4-Position: The impact of substitution at the C4 position can be highly dependent on the specific biological target. For instance, in a series of CysLT1 antagonists, substitution at the C4 position of the indole ring was found to be the least favorable for activity compared to other positions. researchgate.net

C5-Position: As previously mentioned, the C5 position is a critical site for modification. The introduction of a 5-chloro group is a common strategy in the design of allosteric modulators for the cannabinoid CB1 receptor and other compounds. acs.orgacs.org Research on GSK-3β inhibitors has involved the synthesis of a range of ethyl 5-monosubstituted-1H-indole-2-carboxylates, highlighting the diverse functionalities that can be explored at this position.

C6-Position: The C6 position has also been a focus for optimization. Introducing a halogenated benzene ring at C6 of the indole core was shown to increase inhibitory activity against HIV-1 integrase. acs.org The use of 4,6-dichloroindole-2-carboxylates in the development of CysLT1 antagonists further illustrates the importance of substitutions on the benzene portion of the indole nucleus for achieving high potency. researchgate.net

The following table summarizes the impact of various substitutions on the indole-2-carboxylate scaffold based on findings from multiple studies.

| Position | Substituent Type | Effect on Activity | Target Class Example | Citation |

| C2 | Carboxylic Acid (hydrolyzed ester) | Essential for activity | CysLT1, HIV-1 Integrase, IDO1/TDO | openmedicinalchemistryjournal.comnih.govresearchgate.net |

| C2 | Methyl, Hydroxymethyl, Cyano | Loss of activity | IDO1/TDO | openmedicinalchemistryjournal.com |

| N1 | Benzyl (B1604629), Methyl | Modulates activity based on size | Alphavirus Replication | nih.gov |

| C3 | Bulky Hydrophobic Groups | Increased potency | HIV-1 Integrase | nih.govacs.org |

| C4 | Various Substituents | Generally unfavorable | CysLT1 | researchgate.net |

| C5 | Chloro, Nitro, Halogenated Aryl | Enhances activity | CB1, HIV-1 Integrase | nih.govacs.org |

| C6 | Bromo, Halogenated Aryl | Increased potency | HIV-1 Integrase | acs.org |

Rational Drug Design Strategies Employing the Indole-2-carboxylate Core

The indole-2-carboxylate framework is not just a template for simple substituent modification; it also serves as a starting point for more advanced drug design strategies aimed at discovering novel chemical entities with improved properties.

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping is a powerful drug design strategy that involves replacing the central core of a molecule with a structurally different scaffold while maintaining the original's biological activity and three-dimensional arrangement of key functional groups. This technique is used to explore new chemical space, circumvent patent limitations, and improve physicochemical or pharmacokinetic properties.

A notable example involves hopping from the indole-2-carboxylic acid scaffold to an indazole framework. This transformation successfully converted selective MCL-1 inhibitors into dual inhibitors of both MCL-1 and BCL-2, demonstrating how a subtle change to the core heterocycle can significantly alter the pharmacological profile. Other proposed bioisosteric replacements for the indole scaffold include the 1,3-benzothiazole ring, which offers a valid alternative for scaffold-hopping endeavors.

Bioisosteric replacement, a related concept, involves substituting one atom or group of atoms with another that has similar physical or chemical properties, leading to a molecule with similar biological effects. This can be applied to any part of the molecule, not just the core scaffold. For example, the carboxylic acid at C2 could be replaced with other acidic groups like acylsulfonamides to probe different interactions within a binding pocket. These rational design approaches are crucial for optimizing lead compounds and developing next-generation therapeutics based on the versatile indole-2-carboxylate template.

Fragment-Based Drug Discovery Considerations

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying lead compounds, commencing with the screening of low-molecular-weight fragments that typically exhibit weak binding to the target. nih.govnih.gov These initial hits are then optimized through various strategies, including fragment growing, merging, or linking, to enhance their affinity and develop them into more potent drug candidates. sjtu.edu.cnnih.govresearchgate.net The indole nucleus is an exemplary starting point for FBDD campaigns due to its inherent binding capabilities and the numerous vectors for chemical modification. nih.gov

In the context of ethyl 5-isopropyl-1H-indole-2-carboxylate, the molecule can be deconstructed into its core fragments to consider its potential application in an FBDD workflow. The fundamental fragments are the indole scaffold, the isopropyl group at the 5-position, and the ethyl carboxylate group at the 2-position.

The Indole Scaffold as a Core Fragment:

The indole ring itself often serves as a high-quality starting fragment. Its bicyclic aromatic structure can participate in various non-covalent interactions with protein targets, including hydrogen bonding via the N-H group, π-π stacking, and hydrophobic interactions. nih.govnih.gov In an FBDD campaign, the indole nucleus could be identified from a fragment library screen, binding to a pocket on a target protein. The position of the indole within the binding site, confirmed through techniques like X-ray crystallography or NMR, would then guide the subsequent optimization process. nih.gov

Fragment Growing from the Indole Core:

Once the indole fragment is validated, a fragment-growing strategy can be employed to extend the molecule into adjacent sub-pockets of the binding site to increase affinity and selectivity. nih.gov

The 5-Isopropyl Group: The introduction of an isopropyl group at the 5-position of the indole ring primarily serves to explore hydrophobic interactions within a corresponding pocket of the target protein. ashp.org The branched nature of the isopropyl group can provide a better steric fit and increased van der Waals contacts compared to a linear alkyl chain, potentially enhancing binding affinity. unina.it SAR studies on various 5-substituted indoles have demonstrated that the nature and size of the substituent at this position can significantly influence biological activity. nih.govnih.gov In an FBDD approach, the exploration of different alkyl or other hydrophobic groups at the 5-position would be a logical step to optimize this interaction.

The 2-Ethyl Carboxylate Group: The ethyl carboxylate group at the 2-position introduces a region capable of acting as a hydrogen bond acceptor through the carbonyl oxygen. unina.it The ester functionality can also engage in dipole-dipole interactions. The ethyl portion of the ester can occupy a small hydrophobic channel. The orientation of this group is critical, and its interaction with the target can be fine-tuned. For instance, altering the length of the alkyl chain of the ester (e.g., from ethyl to methyl or propyl) could probe the extent of the hydrophobic pocket. Furthermore, the ester could be replaced with other functional groups, such as an amide, to introduce additional hydrogen bond donor capabilities and alter the electronic properties of the molecule. researchgate.net

The table below outlines the potential contributions of each fragment of this compound in an FBDD context.

| Fragment | Potential Role in FBDD | Key Interactions |

| Indole Nucleus | Core scaffold for initial fragment hit | Hydrogen bonding (N-H), π-π stacking, hydrophobic interactions |

| 5-Isopropyl Group | Exploration of hydrophobic pockets | Van der Waals forces, hydrophobic interactions |

| 2-Ethyl Carboxylate | Hydrogen bond acceptor and hydrophobic interactions | Hydrogen bonds (carbonyl), dipole-dipole, hydrophobic interactions (ethyl group) |

By systematically exploring modifications to these fragments, researchers can navigate the chemical space around the initial indole hit to develop a potent and selective lead compound. This iterative process of design, synthesis, and testing is central to the FBDD approach.

Computational and Biophysical Characterization

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. dergipark.org.tr This is frequently used to predict the interaction between a small molecule ligand and a protein's binding site. Indole (B1671886) derivatives are known to interact with various biological targets, including enzymes and receptors. researchgate.netsigmaaldrich.com

Docking simulations for ethyl 5-isopropyl-1H-indole-2-carboxylate against a hypothetical protein target can predict its binding conformation and estimate the binding affinity, typically expressed in kcal/mol. A lower binding energy value suggests a more stable and favorable interaction. dergipark.org.tr

In a simulated binding pocket, the indole ring of the compound is likely to orient itself to form favorable interactions. The ethyl carboxylate group at the 2-position and the isopropyl group at the 5-position will adopt conformations that minimize steric clashes and maximize contact with the protein surface. The ethyl ester group provides a hydrogen bond acceptor, while the isopropyl group adds a hydrophobic element that can interact with nonpolar pockets in a target protein.

Table 1: Predicted Binding Affinities for this compound with Hypothetical Biological Targets

| Target Protein Class | Hypothetical Target | Predicted Binding Affinity (kcal/mol) |

| Kinase | p38 MAP Kinase | -8.5 |

| Viral Enzyme | HIV-1 Integrase | -7.9 |

| Dioxygenase | Indoleamine 2,3-dioxygenase (IDO) | -8.2 |

Note: The data in this table is illustrative and based on typical binding affinity ranges for indole derivatives against these protein classes. Actual values would require specific docking studies.

The binding mode of a ligand is defined by the specific interactions it forms with the amino acid residues of the protein. For this compound, these interactions can be categorized as follows:

Hydrogen Bonding: The oxygen atom of the carbonyl in the ethyl carboxylate group can act as a hydrogen bond acceptor. The nitrogen atom of the indole ring can serve as a hydrogen bond donor. researchgate.netnih.gov These can form bonds with polar amino acid residues like serine, threonine, or the peptide backbone.

π-π Stacking: The aromatic indole core can engage in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan. nih.gov

Hydrophobic Interactions: The nonpolar isopropyl group at the 5-position and the ethyl chain of the ester are well-suited to fit into hydrophobic pockets, forming van der Waals interactions with aliphatic residues like valine, leucine, and isoleucine.

Table 2: Potential Interacting Residues and Interaction Types

| Molecular Moiety | Interaction Type | Potential Interacting Amino Acid Residues |

| Indole Ring N-H | Hydrogen Bond Donor | Aspartate, Glutamate |

| Carbonyl Oxygen (C=O) | Hydrogen Bond Acceptor | Serine, Threonine, Arginine |

| Indole Ring System | π-π Stacking | Phenylalanine, Tyrosine, Tryptophan |

| Isopropyl Group | Hydrophobic | Leucine, Valine, Isoleucine, Alanine |

| Ethyl Group | Hydrophobic | Leucine, Valine, Isoleucine, Alanine |

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide fundamental information about a molecule's electronic structure. ijrar.orgresearchgate.net These calculations are foundational for understanding reactivity and intramolecular forces.

Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding chemical reactivity. The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept them. The energy difference between these orbitals, the HOMO-LUMO gap (ΔE), is an indicator of molecular stability and reactivity; a smaller gap suggests the molecule is more reactive. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich indole nucleus. The LUMO is likely distributed across the π-system, with significant contributions from the electron-withdrawing ethyl carboxylate group. This distribution dictates how the molecule interacts with electrophiles and nucleophiles. The energy of these orbitals can be calculated to predict electronic transitions, which correspond to absorption in UV-Vis spectroscopy. materialsciencejournal.org

Table 3: Illustrative Frontier Molecular Orbital Energies

| Parameter | Energy (eV) |

| HOMO | -5.89 |

| LUMO | -1.15 |

| Energy Gap (ΔE) | 4.74 |

Note: These values are representative for a substituted indole-2-carboxylate (B1230498) and calculated using DFT methods. Specific values for this compound would require dedicated computation.

Fukui functions are used within DFT to identify the most reactive sites in a molecule for nucleophilic and electrophilic attack. nih.gov By analyzing the change in electron density when an electron is added or removed, one can pinpoint specific atoms prone to reaction.

Sites for Nucleophilic Attack (Electrophilic Sites): These are regions that readily accept electrons. For this molecule, the carbonyl carbon of the ethyl carboxylate group is predicted to be the primary site for nucleophilic attack due to its partial positive charge.

Sites for Electrophilic Attack (Nucleophilic Sites): These regions are prone to donating electrons. The indole nitrogen and specific carbon atoms within the indole ring (typically C3) are expected to be the most susceptible to electrophilic attack.

For this compound, key NBO interactions would include:

Delocalization of the nitrogen lone pair (LP) into the antibonding π* orbitals of the adjacent C-C bonds in the indole ring.

Hyperconjugative interactions between the σ bonds of the isopropyl group's C-H bonds and adjacent empty orbitals.

Interactions involving the lone pairs on the oxygen atoms of the ester group and the antibonding orbitals of neighboring atoms.

Table 4: Illustrative NBO Analysis of Key Intramolecular Interactions

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP (1) N_indole | π* (C-C)_ring | 45.8 |

| π (C-C)_ring | π* (C-C)_ring | 20.5 |

| LP (2) O_carbonyl | π* (C_ester-O_ether) | 28.1 |

| σ (C-H)_isopropyl | σ* (C-C)_isopropyl | 5.2 |

Note: This data is illustrative, based on NBO analyses of similar indole structures. ijrar.org The stabilization energies indicate the strength of the delocalization interaction.

Molecular Dynamics (MD) Simulations and Free Energy Calculations

Molecular dynamics (MD) simulations and free energy calculations are powerful computational tools used to explore the dynamic nature of molecules and their interactions with biological macromolecules. mdpi.com While specific MD studies on this compound are not extensively documented in the public domain, we can infer its likely behavior based on studies of similar indole derivatives.

Conformational Flexibility and Stability of the Compound and its Complexes

The conformational landscape of this compound is primarily dictated by the rotational freedom around the single bonds connecting the ethyl ester and isopropyl groups to the indole core. The indole ring itself is a relatively rigid, planar structure. nih.gov

MD simulations of related indole derivatives suggest that the primary sources of flexibility would be the torsion angles associated with the C2-carboxyethyl group and the C5-isopropyl group. The ethyl ester can adopt various orientations relative to the indole ring, which can be crucial for fitting into a protein's binding pocket. Similarly, the isopropyl group can rotate, influencing its steric and hydrophobic interactions.

The stability of different conformations is determined by their potential energy. Lower energy conformations are more stable and thus more likely to be populated at equilibrium. For this compound, the most stable conformations would likely involve minimal steric hindrance between the substituents and the indole ring.

In the context of a ligand-protein complex, the conformational flexibility of the compound allows it to adapt to the specific shape and chemical environment of the binding site, a phenomenon known as "induced fit." Free energy calculations, such as those employing the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) method, can be used to estimate the binding free energy of different conformations and identify the most stable binding poses. researchgate.net

Dynamic Behavior of Ligand-Protein Binding

The interaction of this compound with a target protein is a dynamic process. MD simulations can provide insights into the key events of the binding process, including the initial recognition, conformational changes of both the ligand and the protein, and the final stable binding mode.

The binding of indole derivatives to proteins is often driven by a combination of hydrogen bonds, hydrophobic interactions, and π-π stacking interactions. The N-H group of the indole ring can act as a hydrogen bond donor, while the carbonyl oxygen of the ethyl ester can act as a hydrogen bond acceptor. The isopropyl group and the benzene (B151609) ring portion of the indole scaffold contribute to hydrophobic interactions. The aromatic indole ring can also participate in π-π stacking with aromatic residues like phenylalanine, tyrosine, or tryptophan in the protein's active site.

Advanced Spectroscopic Characterization for Research Applications

Spectroscopic techniques are indispensable for the structural elucidation and characterization of organic molecules. Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy each provide unique and complementary information about the structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR would provide characteristic signals.

¹H NMR: The ¹H NMR spectrum would show distinct signals for the protons of the indole ring, the ethyl group, and the isopropyl group. The protons on the indole ring typically appear in the aromatic region (δ 7.0-8.0 ppm). The CH proton of the isopropyl group would appear as a multiplet, while the two methyl groups would give a doublet. The methylene (B1212753) protons of the ethyl group would be a quartet, and the methyl protons a triplet. The N-H proton of the indole ring would appear as a broad singlet.

¹³C NMR: The ¹³C NMR spectrum would complement the ¹H NMR data by showing signals for all the carbon atoms in the molecule. The carbonyl carbon of the ester would be found at a characteristic downfield shift (around δ 160-170 ppm). The carbons of the indole ring would appear in the aromatic region, while the aliphatic carbons of the ethyl and isopropyl groups would be observed at upfield shifts.

A hypothetical ¹H NMR data table for this compound is presented below, based on known chemical shifts for similar indole structures. mdpi.com

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Indole N-H | ~8.5 | br s | - |

| Indole H-4 | ~7.6 | d | ~8.0 |

| Indole H-6 | ~7.3 | dd | ~8.0, 1.5 |

| Indole H-7 | ~7.2 | d | ~8.0 |

| Indole H-3 | ~7.1 | s | - |

| Isopropyl CH | ~3.0 | sept | ~7.0 |

| Ethyl CH₂ | ~4.4 | q | ~7.1 |

| Ethyl CH₃ | ~1.4 | t | ~7.1 |

| Isopropyl CH₃ | ~1.3 | d | ~7.0 |

Note: This is a hypothetical data table. Actual chemical shifts may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS) for Accurate Mass Determination and Fragment Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. For this compound (C₁₄H₁₇NO₂), the expected exact mass would be approximately 231.1259 g/mol . High-resolution mass spectrometry (HRMS) would be able to confirm this with high accuracy.

Electron ionization (EI) mass spectrometry would likely lead to the fragmentation of the molecule. Common fragmentation pathways for indole-2-carboxylates involve the loss of the ethoxy group (-OCH₂CH₃) from the ester, followed by the loss of carbon monoxide (CO). The isopropyl group could also be lost as a fragment. Analysis of these fragment ions can help to confirm the structure of the parent molecule.

A representative table of expected mass-to-charge ratios (m/z) in an EI-MS spectrum is provided below.

| m/z | Proposed Fragment |

| 231 | [M]⁺ (Molecular ion) |

| 186 | [M - OCH₂CH₃]⁺ |

| 158 | [M - OCH₂CH₃ - CO]⁺ |

| 216 | [M - CH₃]⁺ |

| 188 | [M - C₃H₇]⁺ |

Note: This is a hypothetical data table. The relative intensities of the peaks would depend on the ionization conditions.

Infrared (IR) Spectroscopy for Functional Group Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound would show characteristic absorption bands for the N-H bond, C-H bonds, the C=O bond of the ester, and the C-O bond.

The key expected IR absorption bands are summarized in the table below. researchgate.net

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (indole) | Stretching | ~3300-3400 |

| C-H (aromatic) | Stretching | ~3000-3100 |

| C-H (aliphatic) | Stretching | ~2850-2960 |

| C=O (ester) | Stretching | ~1700-1725 |

| C-O (ester) | Stretching | ~1200-1300 |

| C=C (aromatic) | Stretching | ~1500-1600 |

These spectroscopic data, in conjunction with computational modeling, provide a robust framework for the detailed characterization of this compound, which is essential for understanding its potential applications in research and development.

UV-Visible Spectroscopy for Electronic Absorption and Charge Transfer Studies

The electronic absorption spectrum of this compound is expected to be characteristic of the indole chromophore. Indole and its derivatives typically exhibit two main absorption bands in the ultraviolet region. These arise from π → π* transitions within the aromatic system. The position and intensity of these bands can be influenced by the nature and position of substituents on the indole ring.

The presence of an isopropyl group at the 5-position is anticipated to cause a slight bathochromic (red) shift in the absorption maxima compared to the unsubstituted ethyl 1H-indole-2-carboxylate. This is due to the electron-donating nature of the alkyl group, which can influence the energy of the π-orbitals. The solvent polarity is also a critical factor, as it can affect the energy levels of the ground and excited states, leading to shifts in the absorption bands. Charge transfer interactions, particularly in suitable solvents or in the presence of electron acceptors, could also be a feature of the electronic spectrum, although this would require specific experimental investigation to confirm.

A representative, though not specific, data set for a related indole derivative highlights the typical absorption characteristics.

Table 1: Illustrative UV-Vis Absorption Data for a Related Indole Derivative

| Solvent | λmax (nm) |

|---|---|

| Acetonitrile | 300, 365 |

Data is illustrative and based on a related spiropyran compound to demonstrate typical absorption ranges for functionalized indoles. mdpi.com

X-ray Crystallography for Solid-State Structural Analysis and Crystal Packing

Direct single-crystal X-ray diffraction data for this compound has not been reported. However, the solid-state structure and crystal packing can be reliably predicted by examining the crystallographic data of closely related analogs, such as ethyl 1H-indole-2-carboxylate and ethyl 5-chloro-1H-indole-2-carboxylate.

Similarly, the crystal structure of ethyl 5-chloro-1H-indole-2-carboxylate also shows a planar indole ring system and the formation of centrosymmetric dimers via intermolecular N-H···O hydrogen bonds. researchgate.netresearchgate.net The presence of the chloro substituent at the 5-position does not fundamentally alter this primary hydrogen bonding interaction.

Based on these analogous structures, it is highly probable that this compound would also crystallize in a similar manner. The key structural features would likely include:

A largely planar indole ring system.

The formation of centrosymmetric dimers through N-H···O hydrogen bonds between the indole nitrogen of one molecule and the carbonyl oxygen of the ethyl carboxylate group of a neighboring molecule.

The crystallographic data for the parent compound, ethyl 1H-indole-2-carboxylate, provides a solid foundation for understanding the expected solid-state structure.

Table 2: Crystallographic Data for Ethyl 1H-indole-2-carboxylate

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₁₁H₁₁NO₂ | asianpubs.orgnih.govresearchgate.net |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁/c | asianpubs.orgnih.govresearchgate.net |

| a (Å) | 5.9699 (10) | researchgate.net |

| b (Å) | 18.891 (2) | researchgate.net |

| c (Å) | 8.814 (12) | researchgate.net |

| β (°) | 104.454 (13) | researchgate.net |

| Volume (ų) | 962.9 (2) | researchgate.net |

| Z | 4 | researchgate.net |

Table 3: Crystallographic Data for Ethyl 5-chloro-1H-indole-2-carboxylate

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₁₁H₁₀ClNO₂ | researchgate.netresearchgate.net |

| Crystal System | Monoclinic | researchgate.netresearchgate.net |

| Space Group | P2(1)/n | researchgate.netresearchgate.net |

| a (Å) | 10.570 (3) | researchgate.netresearchgate.net |

| b (Å) | 5.617 (2) | researchgate.netresearchgate.net |

| c (Å) | 18.091 (5) | researchgate.netresearchgate.net |

| β (°) | 105.681 (4) | researchgate.netresearchgate.net |

| Volume (ų) | 1034.0 | researchgate.netresearchgate.net |

| Z | 4 | researchgate.netresearchgate.net |

Future Perspectives and Therapeutic Applications

Design and Synthesis of Next-Generation Ethyl 5-isopropyl-1H-indole-2-carboxylate Analogues with Enhanced Potency and Selectivity

The development of next-generation analogues of this compound is centered on strategic structural modifications to enhance biological activity and selectivity. Research into the broader class of indole-2-carboxylates provides a roadmap for these efforts, with key insights derived from structure-activity relationship (SAR) studies.

The synthesis of indole-2-carboxylate (B1230498) derivatives often begins with foundational structures like ethyl 1H-indole-2-carboxylate, which can be prepared from 1H-indole-2-carboxylic acid. researchgate.net The indole (B1671886) nitrogen can then be alkylated under specific conditions to introduce various substituents. mdpi.com For instance, the reaction of ethyl indol-2-carboxylate with alkylating agents in the presence of aqueous potassium hydroxide (B78521) in acetone (B3395972) has been shown to be an effective method. mdpi.com Modifications at other positions, such as the synthesis of 3-bromo or 5-nitro derivatives, have also been well-documented, providing pathways to a diverse range of analogues. nih.gov

Key strategies for enhancing potency and selectivity include:

Modification of the Indole Core: Introducing substituents on the indole ring can significantly impact activity. For example, in the context of HIV-1 integrase inhibitors, the addition of a C6-halogenated benzene (B151609) ring to the indole core was found to increase inhibitory activity. nih.gov Similarly, for antitubercular agents, 4,6-difluoroindole (B180311) derivatives have been synthesized and evaluated. rsc.org

Alterations at the C2-Position: While the carboxyl group at the C2 position is often crucial for binding to biological targets, its replacement has been explored. sci-hub.se However, studies on IDO1/TDO dual inhibitors revealed that replacing the carboxyl group with a methyl, hydroxymethyl, or cyano group resulted in a loss of inhibitory activity, highlighting its critical role in certain contexts. sci-hub.se

Introduction of Side Chains: The addition of branches, particularly at the C3 position of the indole core, can improve interactions with hydrophobic pockets in target proteins. In the development of HIV-1 integrase inhibitors, introducing a long branch at C3 markedly increased the inhibitory effect. nih.gov

Amide Bond Formation: Converting the C2-carboxylate ester into an amide is a common and effective strategy. Indole-2-carboxamides have shown promise as multi-target antiproliferative agents and antitubercular agents. rsc.orgnih.gov The synthesis typically involves coupling the indole-2-carboxylic acid with a desired amine using coupling agents like BOP or EDC·HCl. rsc.orgnih.gov

These synthetic strategies allow for the systematic exploration of the chemical space around the this compound scaffold to identify analogues with optimized pharmacological profiles.

Exploration of Novel Biological Targets and Therapeutic Indications

The indole-2-carboxylate framework has demonstrated activity against a diverse range of biological targets, suggesting that analogues of this compound could be developed for various therapeutic indications.

Oncology: Indole derivatives are well-known for their anticancer properties. nih.gov Analogues have been designed as inhibitors of key enzymes in cancer progression.

Kinase Inhibition: Indole-2-carboxamides have been identified as potent inhibitors of multiple protein kinases, including EGFR, BRAFV600E, and VEGFR-2, which are implicated in various cancers. nih.gov

IDO1/TDO Inhibition: Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are key targets for cancer immunotherapy. A number of 6-acetamido-indole-2-carboxylic acid derivatives have been identified as potent dual inhibitors of IDO1 and TDO. sci-hub.senih.gov

Infectious Diseases:

HIV-1: Indole-2-carboxylic acid derivatives have been discovered as novel HIV-1 integrase strand transfer inhibitors (INSTIs). nih.govrsc.org These compounds function by chelating Mg2+ ions within the active site of the integrase enzyme. nih.gov

Tuberculosis: Indole-2-carboxamides have shown potent activity against Mycobacterium tuberculosis, targeting the mycobacterial membrane protein large 3 (MmpL3) transporter. rsc.org

Chagas Disease: Substituted indoles have been identified through phenotypic screening as having activity against Trypanosoma cruzi, the parasite that causes Chagas disease. acs.org

Neurodegenerative and Inflammatory Diseases:

GSK-3β Inhibition: Glycogen synthase kinase-3β (GSK-3β) is a target for diseases such as Alzheimer's and inflammation. Ethyl 2-carboxylate-5-monosubstituted 1H-indole derivatives have been synthesized and shown to have promising GSK-3β inhibitory activity. asianpubs.orgresearchgate.net